Claisen Rearrangement Regioselectivity: Ortho/Para Product Ratio of 2:1 for 2-(Allyloxy)aniline vs. Exclusively Ortho for Unsubstituted Phenyl Allyl Ethers
When subjected to thermal Claisen rearrangement, 2-(allyloxy)aniline (i.e., o-aminophenyl allyl ether) yields a quantifiable mixture of ortho- and para-rearranged isomers. Specifically, heating o-aminophenyl allyl ether in diphenyl ether at 190 °C for 40 minutes, followed by acetylation, gave 42% of 2-acetamido-6-allylphenol (ortho) and 21% of the para isomer (ortho:para ratio = 2:1) [1]. In the N-acetyl-protected analog (o-acetamidophenyl allyl ether), the ortho/para ratio under the same conditions was 6.5:1 (50% ortho, 7.6% para), reflecting the modulating effect of the amide substituent [1]. By contrast, unsubstituted phenyl allyl ether is well-established to rearrange exclusively to ortho-allylphenol under standard Claisen conditions [2]. The partial para-migration observed with 2-(allyloxy)aniline is a direct consequence of the strongly ortho/para-directing amine group adjacent to the allyloxy substituent, creating a product distribution that is both quantitatively measurable and mechanistically distinct from the behavior of non-amino-substituted allyl aryl ethers [1].
| Evidence Dimension | Claisen rearrangement product distribution (ortho:para ratio) |
|---|---|
| Target Compound Data | o-Aminophenyl allyl ether: 42% ortho, 21% para (o:p = 2.0:1) at 190 °C in Ph₂O; o-Acetamidophenyl allyl ether: 50% ortho, 7.6% para (o:p = 6.5:1) |
| Comparator Or Baseline | Unsubstituted phenyl allyl ether: exclusively ortho (>95%) under comparable Claisen conditions; no para product reported |
| Quantified Difference | 2-(Allyloxy)aniline produces ~21% para-rearranged product vs. ~0% for phenyl allyl ether; o:p ratio shifts from infinite (comparator) to 2.0:1 (target free amine) or 6.5:1 (N-acetyl protected) |
| Conditions | Thermal rearrangement in diphenyl ether at 190 °C for 40 min (free amine) or dimethylaniline at 190 °C for 30 min (N-acetyl); products isolated after acetylation |
Why This Matters
The quantifiable ortho/para ratio is a direct fingerprint of the ortho-amine electronic effect and enables users to predict isomer distributions when designing Claisen-based synthetic sequences, a feature absent in non-amino allyl ethers.
- [1] Tiffany, B. D. Partial para-Migration in the Allylic Rearrangement of o-Acetamidophenyl Allyl Ether and of o-Aminophenyl Allyl Ether. Journal of the American Chemical Society, 1948, 70, 592–594. DOI: 10.1021/ja01182a045. View Source
- [2] Tarbell, D. S. The Claisen Rearrangement. Organic Reactions, Vol. I, John Wiley and Sons, New York, 1944, pp. 1–48 (establishing exclusive ortho migration for unsubstituted allyl aryl ethers). View Source
